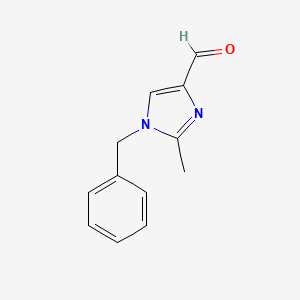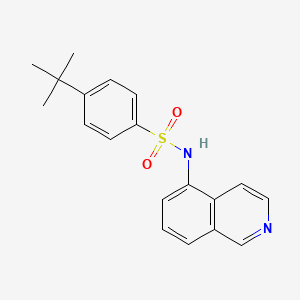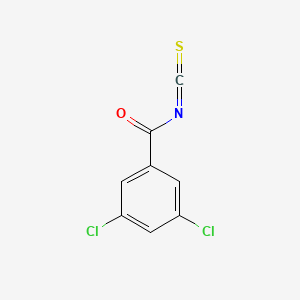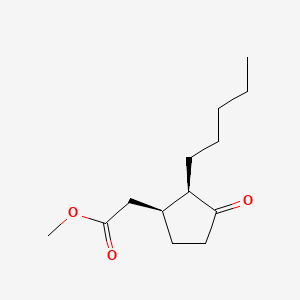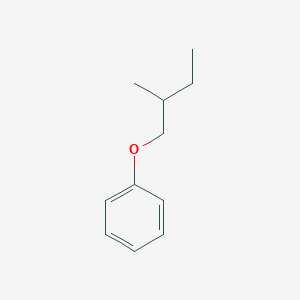
1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the benzimidazole core using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the isopropylcarboxy group: This can be done through a Friedel-Crafts acylation reaction using isopropyl chloroformate and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the benzimidazole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-2-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of an isopropylcarboxy group.
1-(3-Bromophenyl)-1H-benzimidazole: Lacks the isopropylcarboxy group.
Uniqueness
1-(3-Bromophenyl)-5-(isopropyloxycarbonyl)benzimidazole is unique due to the presence of both the bromophenyl and isopropylcarboxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
propan-2-yl 1-(3-bromophenyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(2)22-17(21)12-6-7-16-15(8-12)19-10-20(16)14-5-3-4-13(18)9-14/h3-11H,1-2H3 |
InChI Key |
BZGSIEJPQPRDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (S)-(1-(4-methyl-2'-(trifluoromethyl)-[3,4'-bipyridin]-6-yl)ethyl)carbamate](/img/structure/B8510296.png)
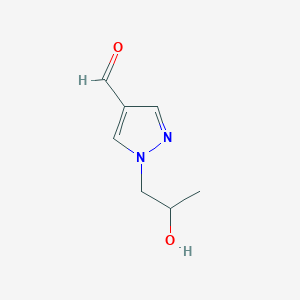

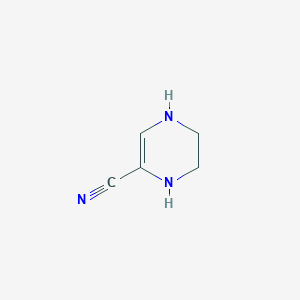

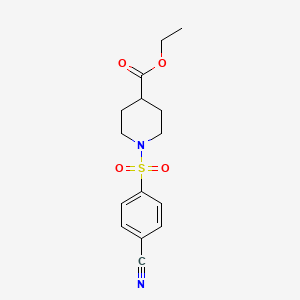
![3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B8510321.png)
